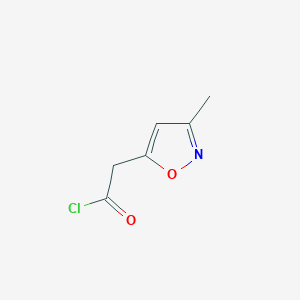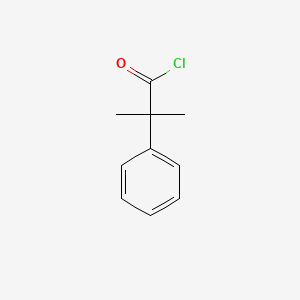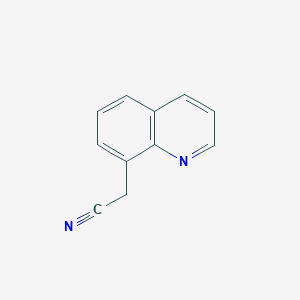
Quinolin-8-ylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolin-8-ylacetonitrile is a chemical compound with the molecular formula C11H8N2 . It is a key constituent of a wide range of chemicals and pharmaceuticals.
Synthesis Analysis
A time-efficient synthesis of quinolin-8-yl 4-chlorobenzoate, a related compound, has been reported. This synthesis involved an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride, mediated by triethylamine in acetonitrile under heating at 80 °C for 20 minutes in the Monowave 50 reactor .
Molecular Structure Analysis
The structure of quinolin-8-yl 4-chlorobenzoate, a related compound, was fully characterized through a combination of analytical techniques, including NMR, IR, and UV–Vis spectroscopy, MS spectrometry, differential scanning calorimetry (DSC), thermogravimetry (TG), and crystallographic studies . X-ray diffraction analyses showed that the crystal structure is characterized by C-H···N, C-H···O, Cl···π, and π···π interactions .
科学的研究の応用
Medicinal Chemistry
Summary of the Application
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This includes potential therapeutic applications for diseases such as Alzheimer’s, diabetes, and various fungal and inflammatory conditions .
Methods of Application
Essential information in all the current and available literature used was accessed and retrieved using different search engines and databases, including Scopus, ISI Web of Knowledge, Google and PUBMED . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
Results or Outcomes
The review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
Organic Synthesis
Summary of the Application
A highly selective remote C (sp 3 )–H acetonation of N - (quinolin-8-yl)amide scaffolds at the C5-position under microwave irradiation has been developed .
Methods of Application
In the absence of a transition-metal-catalyst, benzoyl peroxide (BPO)-promoted cross-dehydrogenation coupling (CDC) of N - (quinolin-8-yl)amides with acetone/acetonitrile occurred smoothly to generate the corresponding 5-acetonated/acetonitriled N - (quinolin-8-yl)amides .
Results or Outcomes
The transformation is operationally simple, rapid, easily scaled-up to the gram scale, and shows a broad substrate scope . This method could potentially be used in the synthesis of various organic compounds .
Microwave-accelerated Cross-dehydrogenative-coupling (CDC)
Summary of the Application
Microwave-accelerated cross-dehydrogenative-coupling (CDC) of N-(quinolin-8-yl)amides with acetone/acetonitrile under metal-free conditions has been developed . This process plays an important role in the synthesis of nitrogen-containing heterocyclic compounds in natural products, pharmaceuticals, and pesticides .
Methods of Application
In the absence of a transition-metal-catalyst, benzoyl peroxide (BPO)-promoted cross-dehydrogenation coupling (CDC) of N-(quinolin-8-yl)amides with acetone/acetonitrile occurred smoothly to generate the corresponding 5-acetonated/acetonitriled N-(quinolin-8-yl)amides .
Results or Outcomes
The transformation is operationally simple, rapid, easily scaled-up to the gram scale, and shows a broad substrate scope . This method could potentially be used in the synthesis of various organic compounds .
C–H Bond Activation
Summary of the Application
N-(quinolin-8-yl)benzamide, a particular member of the quinoline compounds, has an irreplaceable role in the C–H bond activation reaction system as a classical bidentate directing group or as a ligand auxiliary .
Methods of Application
Brilliant achievements have been made in C–H bond functionalization reactions accomplished at the C-2,3 C-3,4 C-4,5 C-5 and C-8 positions of quinoline and its derivatives .
Results or Outcomes
The C-5 position functionalization reactions of N-(quinolin-8-yl)benzamide have a certain medicinal value with high activity and involve more types of reactions, such as amidation, sulfonylation, cyanoalkoxylation, allylation, alkylation, halogenation, and so on .
特性
IUPAC Name |
2-quinolin-8-ylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-7-6-10-4-1-3-9-5-2-8-13-11(9)10/h1-5,8H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWLTAJAZARGAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CC#N)N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10496718 |
Source


|
| Record name | (Quinolin-8-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-8-ylacetonitrile | |
CAS RN |
66819-06-5 |
Source


|
| Record name | (Quinolin-8-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

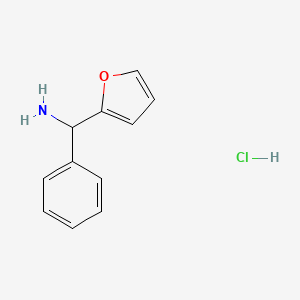
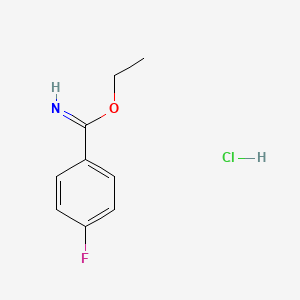
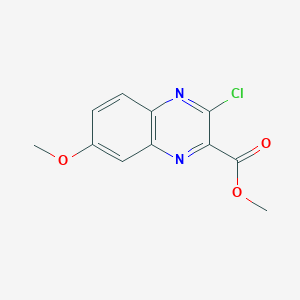
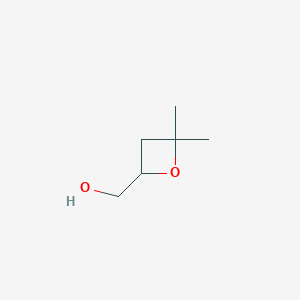
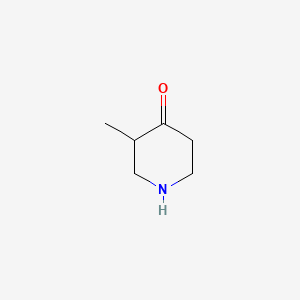
![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL](/img/structure/B1313905.png)
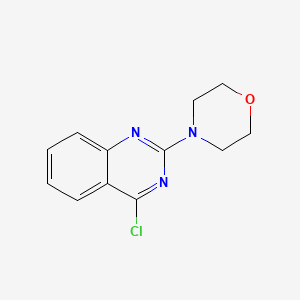
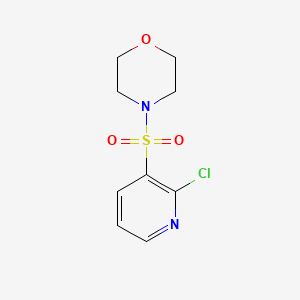
![2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl-](/img/structure/B1313910.png)
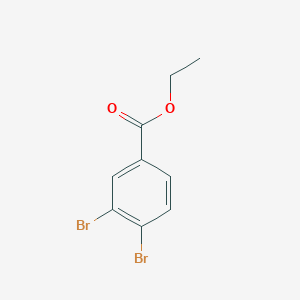
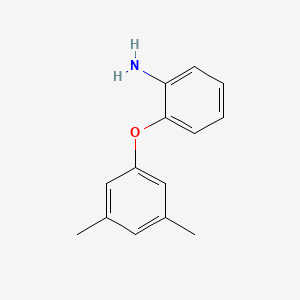
![2-[(4-Methylphenyl)thio]benzaldehyde](/img/structure/B1313917.png)
